molecular formula C17H12ClN3O2S B10970255 2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10970255
M. Wt: 357.8 g/mol
InChI Key: UPMQOHUJFCUXFM-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      2-[1-(3-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: may undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions used in these reactions are specific to the synthetic steps mentioned earlier.
    • The major products formed from these reactions are the 1,3,4-thiadiazole derivatives.
  • Scientific Research Applications

    • This compound finds applications in:

        Medicinal Chemistry: Due to its diverse biological activities, it could be explored as a potential drug candidate.

        Industry: Its chemical reactivity makes it useful in the synthesis of other compounds.

        Biological Research: Investigating its effects on cellular pathways and molecular targets.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds, further research could compare its properties with related 1,3,4-thiadiazoles.

    Properties

    Molecular Formula

    C17H12ClN3O2S

    Molecular Weight

    357.8 g/mol

    IUPAC Name

    2-[1-(3-chlorophenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

    InChI

    InChI=1S/C17H12ClN3O2S/c1-10(23-12-6-4-5-11(18)9-12)15-20-21-16(22)13-7-2-3-8-14(13)19-17(21)24-15/h2-10H,1H3

    InChI Key

    UPMQOHUJFCUXFM-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC(=CC=C4)Cl

    Origin of Product

    United States

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